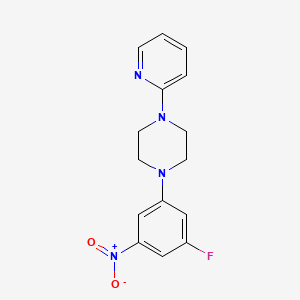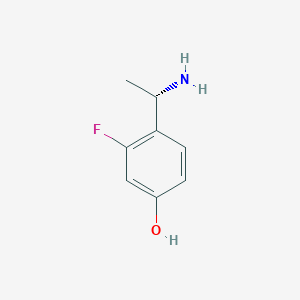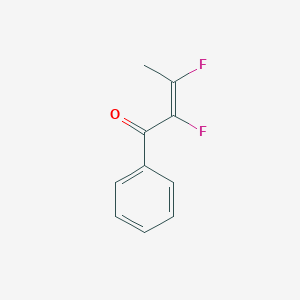
(2Z)-2,3-Difluoro-1-Phenyl-2-Buten-1-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2,3-Difluoro-1-Phenyl-2-Buten-1-One is an organic compound characterized by the presence of a phenyl group attached to a butenone backbone with two fluorine atoms at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2,3-Difluoro-1-Phenyl-2-Buten-1-One typically involves the use of fluorinated reagents and specific reaction conditions to ensure the correct placement of the fluorine atoms. One common method involves the reaction of a phenyl-substituted butenone with a fluorinating agent under controlled conditions to achieve the desired (2Z) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2,3-Difluoro-1-Phenyl-2-Buten-1-One can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2Z)-2,3-Difluoro-1-Phenyl-2-Buten-1-One has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2Z)-2,3-Difluoro-1-Phenyl-2-Buten-1-One exerts its effects involves interactions with specific molecular targets. The fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
(2E)-2,3-Difluoro-1-Phenyl-2-Buten-1-One: The (2E) isomer differs in the spatial arrangement of the fluorine atoms.
2,3-Difluoro-1-Phenyl-1-Butanone: Lacks the double bond present in (2Z)-2,3-Difluoro-1-Phenyl-2-Buten-1-One.
2,3-Difluoro-1-Phenyl-2-Butanol: Contains a hydroxyl group instead of a carbonyl group.
Uniqueness
This compound is unique due to its specific (2Z) configuration, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H8F2O |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
(Z)-2,3-difluoro-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C10H8F2O/c1-7(11)9(12)10(13)8-5-3-2-4-6-8/h2-6H,1H3/b9-7- |
InChI Key |
XREJPFQTCYQDRK-CLFYSBASSA-N |
Isomeric SMILES |
C/C(=C(\C(=O)C1=CC=CC=C1)/F)/F |
Canonical SMILES |
CC(=C(C(=O)C1=CC=CC=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


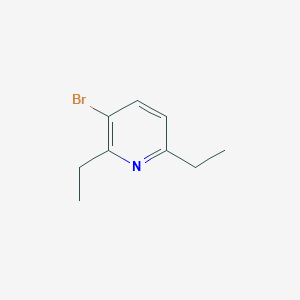
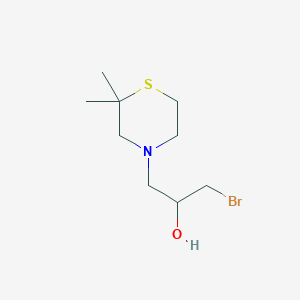
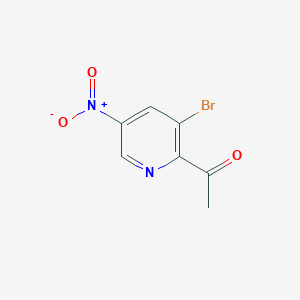
![1-(4'-Chloro-3'-fluoro-[1,1'-biphenyl]-2-yl)ethan-1-one](/img/structure/B12846991.png)
![Ethyl 2-[4-(3-pyrazolyl)phenyl]acetate](/img/structure/B12847002.png)
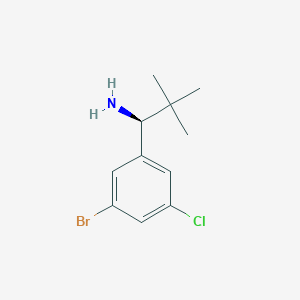
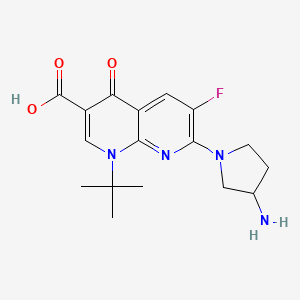
![6-Fluoro-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847017.png)
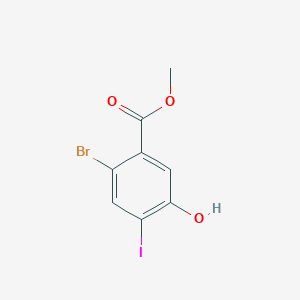
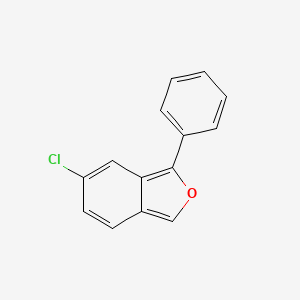
![tert-butyl N-[1-(cyclobutylmethyl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B12847042.png)
